

Biophysical Properties of 2'-O,4'-C-Methyleneadenosine: A Technical Guide

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Compound of Interest

Compound Name: 2'-O,4'-C-Methyleneadenosine

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Introduction

2'-O,4'-C-Methyleneadenosine is a synthetically modified nucleoside analog that belongs to the class of Locked Nucleic Acids (LNAs) or Bridged Nucleic Acids (BNAs).^{[1][2]} This structural modification involves the introduction of a methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar moiety. This bridge locks the ribofuranose ring in a C3'-endo (North-type) conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as RNA-RNA and DNA-RNA helices. This pre-organization of the sugar conformation significantly enhances the biophysical properties of oligonucleotides incorporating this analog, making them powerful tools in research and therapeutic applications. This guide provides an in-depth overview of the core biophysical properties of **2'-O,4'-C-Methyleneadenosine**, detailed experimental protocols for their characterization, and insights into its mechanism of action.

Core Biophysical Properties

The defining characteristic of **2'-O,4'-C-Methyleneadenosine** is the conformational restriction imposed by the methylene bridge. This "locked" structure leads to several advantageous biophysical properties when incorporated into oligonucleotides.

Enhanced Thermal Stability and Binding Affinity

Oligonucleotides containing **2'-O,4'-C-Methyleneadenosine** exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands.^{[1][3]} This is quantified by the change in melting temperature (ΔT_m) per modification. The locked C3'-endo conformation reduces the entropic penalty of hybridization, leading to a more stable duplex. This enhanced binding affinity is a key feature for applications requiring strong and specific target engagement.^[3]

Superior Nuclease Resistance

The 2'-O,4'-C-methylene bridge provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.^{[1][3]} This increased resistance to both endo- and exonucleases prolongs the half-life of LNA-modified oligonucleotides in biological systems, a crucial attribute for in vivo applications such as antisense therapy.^{[3][4]}

High Sequence Specificity

The high binding affinity conferred by **2'-O,4'-C-Methyleneadenosine** also leads to excellent mismatch discrimination.^[1] Even a single nucleotide mismatch in the target sequence results in a significant destabilization of the duplex, making LNA-modified oligonucleotides highly specific probes and therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative biophysical data for oligonucleotides modified with **2'-O,4'-C-Methyleneadenosine** (LNA-A).

Property	Value	Target	Conditions	Reference
Thermal Stability (ΔT_m per modification)	+2 to +8 °C	DNA or RNA	Varies by sequence and buffer conditions	[5]
	+5.3 to +6.3 °C	RNA	UV melting experiments	
Nuclease Resistance	Significantly higher than unmodified DNA/RNA and phosphorothioates	-	In vitro and in vivo	[1][3]
~80 times more nuclease-resistant than BNA/LNA	-	Comparison with ENA	[3]	
Binding Affinity (Kd)	Substantially lower (higher affinity) than unmodified oligonucleotides	RNA	Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)	

Experimental Protocols

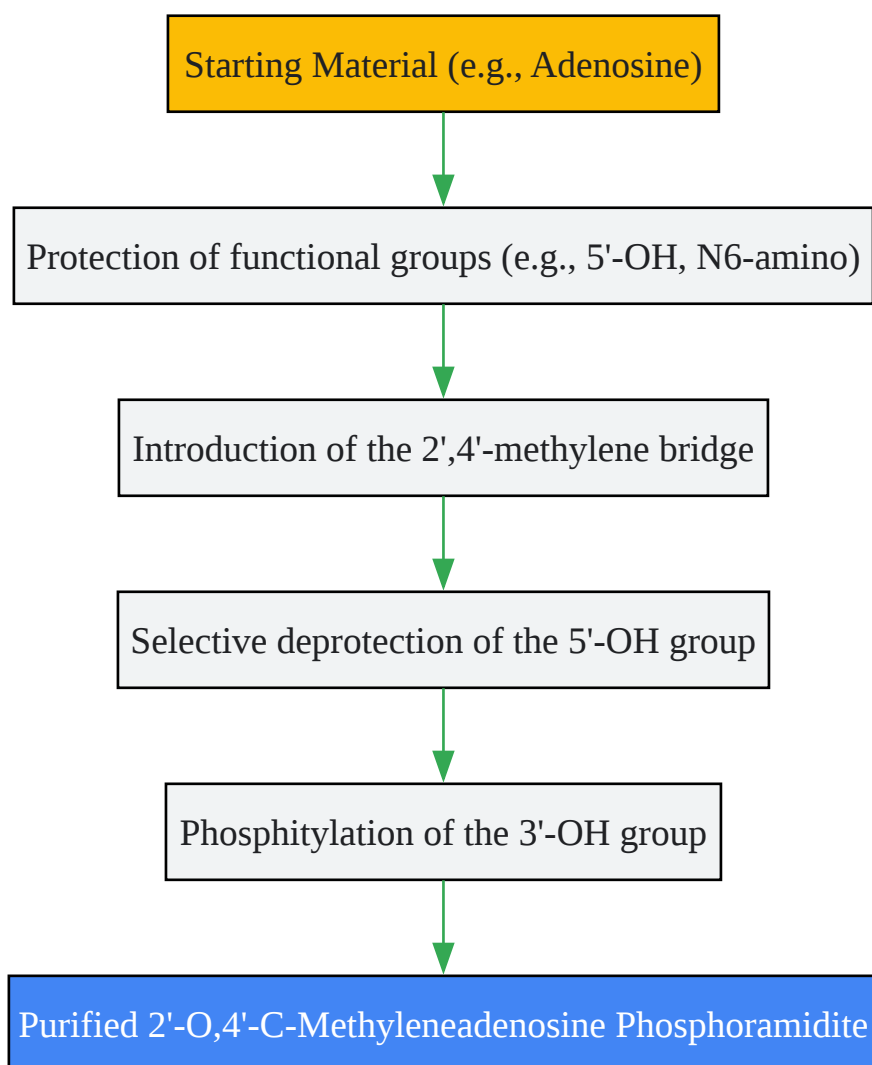
This section provides detailed methodologies for the key experiments used to characterize the biophysical properties of **2'-O,4'-C-Methyleneadenosine**-modified oligonucleotides.

Synthesis of 2'-O,4'-C-Methyleneadenosine Phosphoramidite

The synthesis of **2'-O,4'-C-Methyleneadenosine** phosphoramidites is a multi-step process that is crucial for its incorporation into oligonucleotides using standard automated DNA/RNA

synthesizers.

Workflow for **2'-O,4'-C-Methyleneadenosine** Phosphoramidite Synthesis:



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Caption: Synthetic route for **2'-O,4'-C-Methyleneadenosine** phosphoramidite.

Detailed Steps:

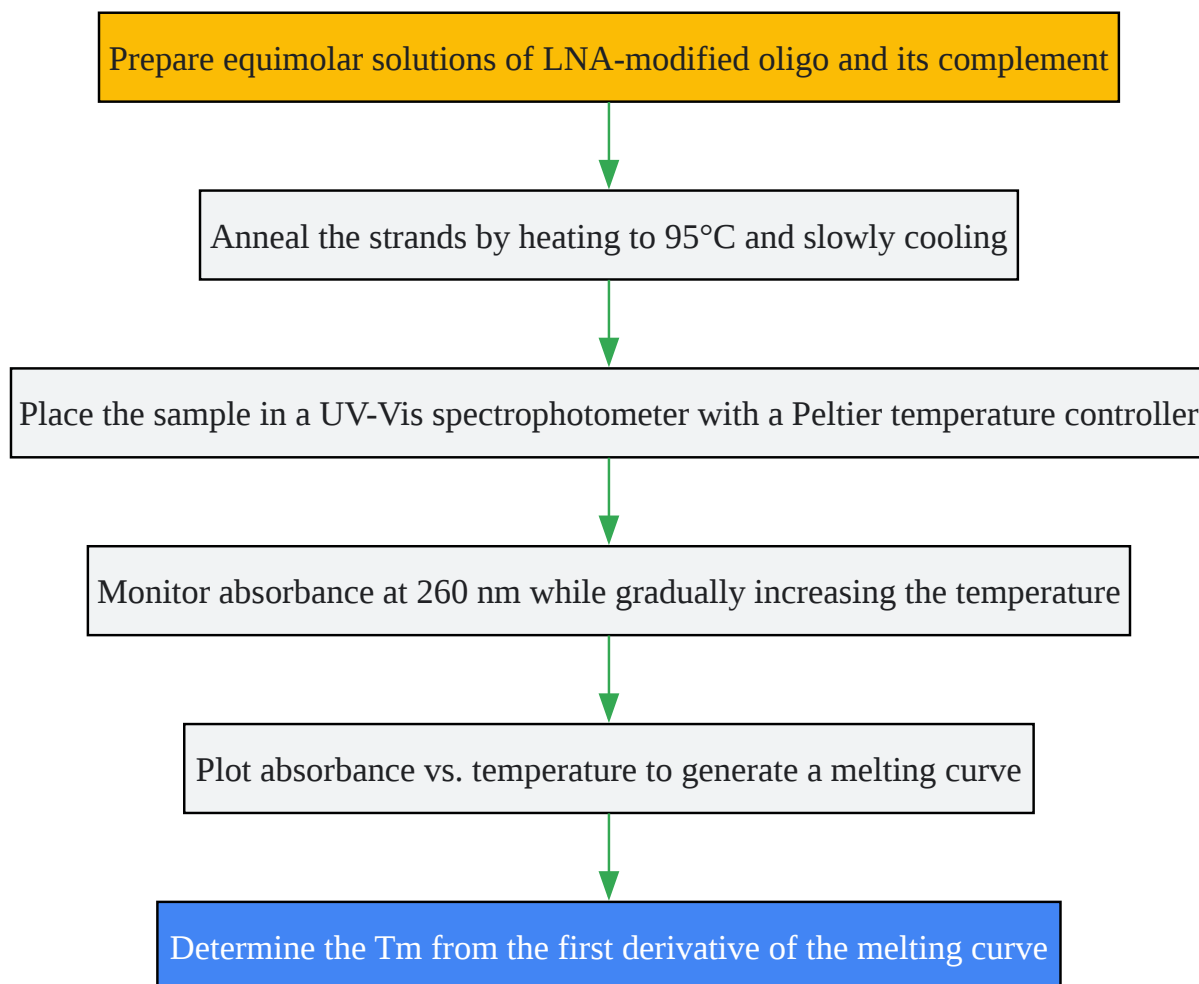
- **Protection of Functional Groups:** Start with commercially available adenosine. Protect the 5'-hydroxyl group (e.g., with a dimethoxytrityl (DMT) group) and the N6-amino group of the adenine base (e.g., with a benzoyl (Bz) group).

- **Formation of the Methylene Bridge:** This is the key step and can be achieved through a series of reactions involving the 2'- and 4'-positions of the ribose. This typically involves the formation of a 2',4'-cyclic intermediate followed by the introduction of the methylene group.
- **Selective Deprotection:** Remove the 5'-DMT protecting group under acidic conditions to expose the 5'-hydroxyl group for subsequent oligonucleotide synthesis.
- **Phosphitylation:** React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to introduce the phosphoramidite moiety.
- **Purification:** Purify the final phosphoramidite product using column chromatography to ensure high purity for oligonucleotide synthesis.

Thermal Denaturation Analysis (UV Melting)

This method is used to determine the melting temperature (T_m) of a nucleic acid duplex, which is a direct measure of its thermal stability.

Experimental Workflow:



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Caption: Workflow for UV thermal denaturation analysis.

Detailed Protocol:

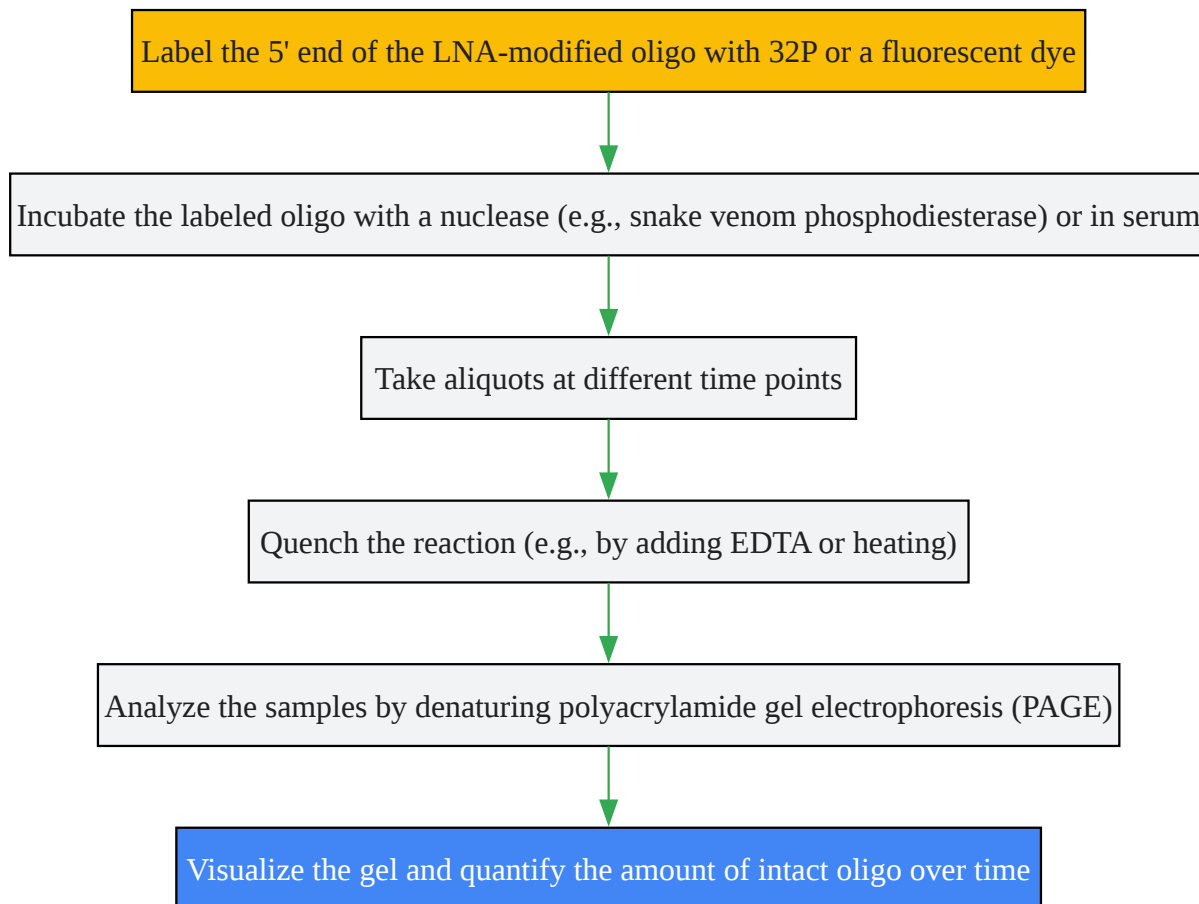
- **Sample Preparation:** Prepare solutions of the LNA-modified oligonucleotide and its complementary DNA or RNA strand at equimolar concentrations (e.g., 1-5 μM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
- **Annealing:** Mix the complementary strands, heat the solution to 95°C for 5 minutes to ensure complete denaturation, and then slowly cool to room temperature to allow for proper duplex formation.

- **UV-Vis Measurement:** Place the annealed sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
- **Data Acquisition:** Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
- **Data Analysis:** Plot the absorbance as a function of temperature. The melting temperature (T_m) is determined as the temperature at which 50% of the duplex has denatured. This is typically calculated from the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides in the presence of nucleases.

Experimental Workflow:



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Caption: Workflow for nuclease resistance assay.

Detailed Protocol:

- **Oligonucleotide Labeling:** Label the 5'-end of the LNA-modified oligonucleotide and an unmodified control oligonucleotide with a radioactive isotope (e.g., ^{32}P) using T4 polynucleotide kinase or a fluorescent dye.
- **Nuclease Digestion:** Incubate the labeled oligonucleotides in a buffer containing a specific nuclease (e.g., 3'-exonuclease like snake venom phosphodiesterase) or in a biological matrix like human serum at 37°C.

- **Time Course Sampling:** At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.
- **Reaction Quenching:** Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., a solution containing EDTA and formamide) and heating.
- **Gel Electrophoresis:** Analyze the samples on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products.
- **Analysis:** Visualize the gel using autoradiography or fluorescence imaging. Quantify the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation and the half-life.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure and conformational changes of nucleic acids. The A-form helix induced by LNA modifications gives a characteristic CD spectrum.

Detailed Protocol:

- **Sample Preparation:** Prepare a solution of the LNA-modified oligonucleotide duplex in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The concentration should be in the range of 5-10 μ M. Ensure the buffer has low absorbance in the far-UV region.
- **Instrument Setup:** Use a CD spectropolarimeter. Set the wavelength range typically from 320 nm to 200 nm.
- **Data Acquisition:** Record the CD spectrum at a controlled temperature (e.g., 25°C). The data is typically an average of multiple scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum will show characteristic positive and negative bands. For an A-form duplex, a strong positive peak around 260-270 nm and a negative peak around 210 nm are expected. Compare the spectrum to that of an unmodified DNA-DNA duplex (B-form) and an RNA-RNA duplex (A-form) to confirm the conformational properties.

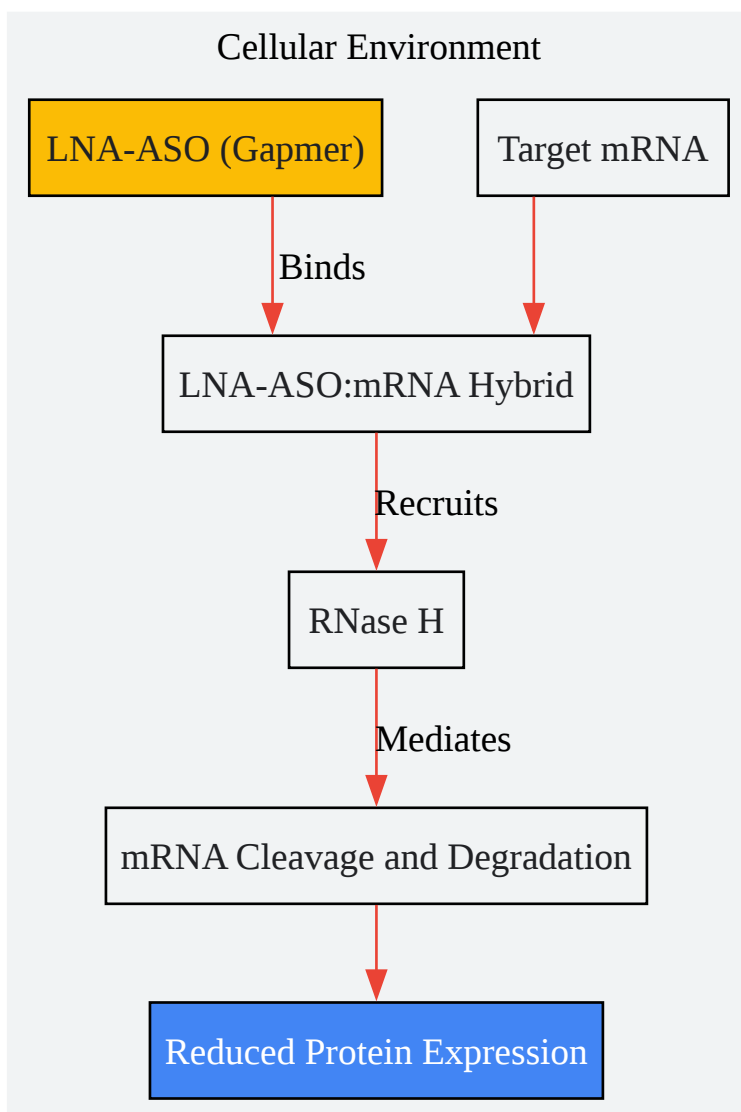
Mechanism of Action in Biological Systems

In a cellular context, oligonucleotides containing **2'-O,4'-C-Methyleneadenosine** primarily function through antisense mechanisms to modulate gene expression.

Antisense Mechanism

LNA-modified antisense oligonucleotides (ASOs) are designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding, they can inhibit protein expression through two main pathways:

- **RNase H-mediated Degradation:** When an LNA-modified ASO is designed as a "gapmer" (a central block of DNA flanked by LNA wings), the DNA-RNA hybrid duplex formed with the target mRNA is a substrate for RNase H.^{[4][6][7]} This enzyme specifically cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.^[6]
- **Steric Hindrance:** Fully LNA-modified oligonucleotides or those with modifications that do not support RNase H activity can act as steric blockers.^[5] By binding to the mRNA, they can physically obstruct the ribosomal machinery, thereby inhibiting translation initiation or elongation. They can also be used to modulate splicing by blocking splice sites.^[5]



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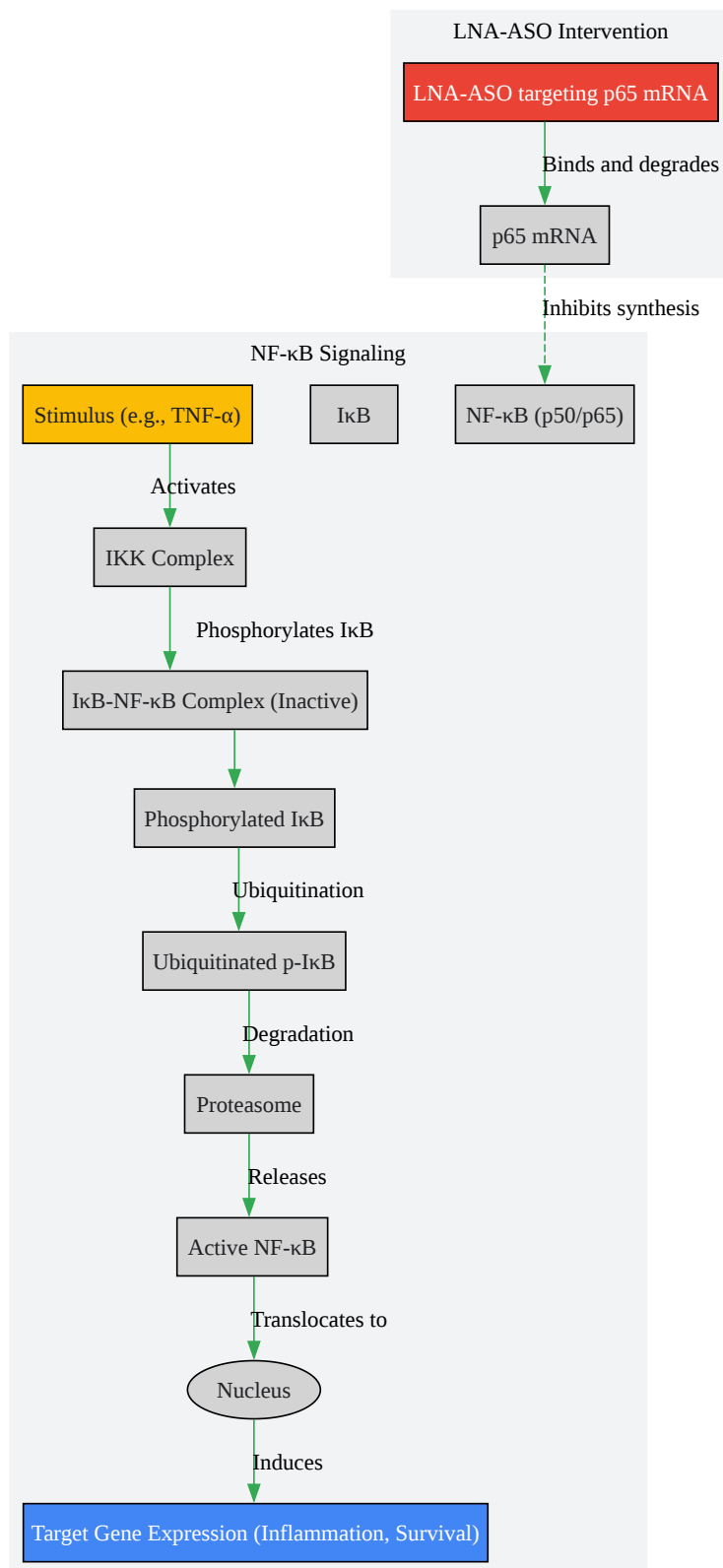
Caption: RNase H-mediated antisense mechanism of LNA gapmers.

Signaling Pathway Modulation

LNA-modified oligonucleotides can be designed to target components of various signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in many diseases. LNA-based

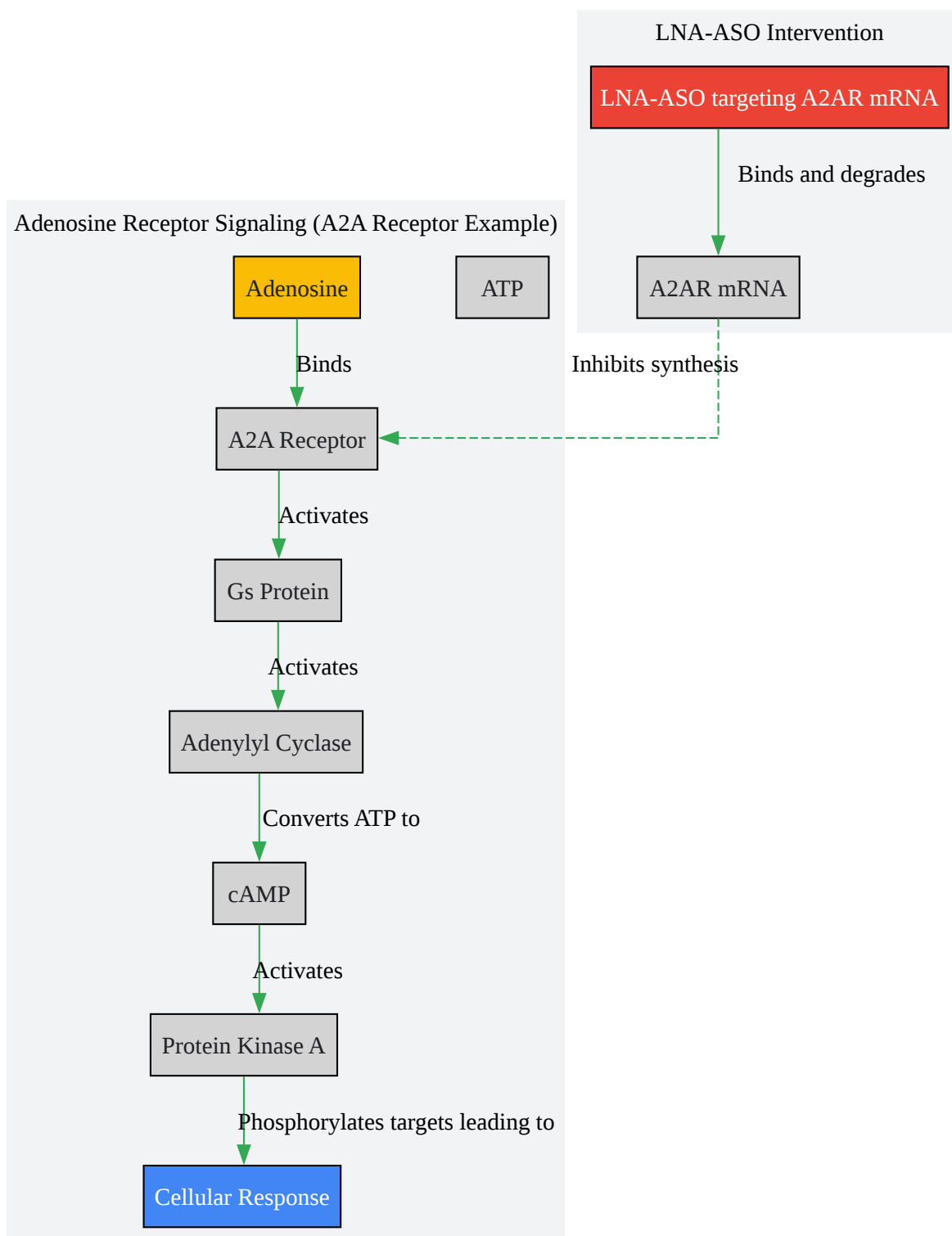
ASOs can be designed to target the mRNA of key proteins in this pathway, such as the p65 subunit of NF- κ B, to inhibit its expression and downstream effects.



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Caption: Inhibition of the NF- κ B pathway by an LNA-ASO.

While LNA is a modification to the oligonucleotide backbone and does not directly act as a ligand for adenosine receptors, oligonucleotides containing **2'-O,4'-C-Methyleneadenosine** can be used as aptamers or antisense agents to modulate the expression of adenosine receptors or downstream signaling components. Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors that play crucial roles in various physiological processes.



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Caption: Modulation of Adenosine A2A receptor signaling via an LNA-ASO.

Conclusion

2'-O,4'-C-Methyleneadenosine is a powerful chemical modification that significantly enhances the key biophysical properties of oligonucleotides. The resulting LNA-modified oligos exhibit superior thermal stability, binding affinity, and nuclease resistance, making them invaluable tools for a wide range of applications in molecular biology, diagnostics, and as therapeutic agents. A thorough understanding of their properties and the experimental methods for their characterization is essential for the successful design and implementation of LNA-based technologies.

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